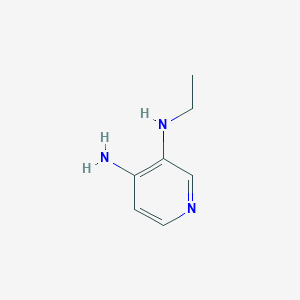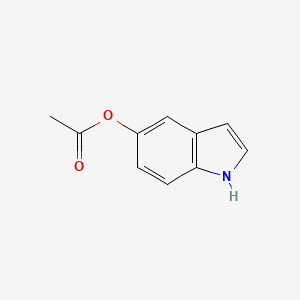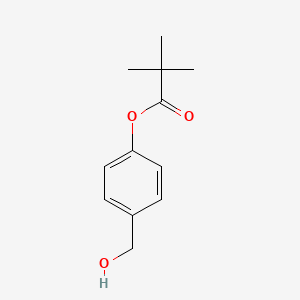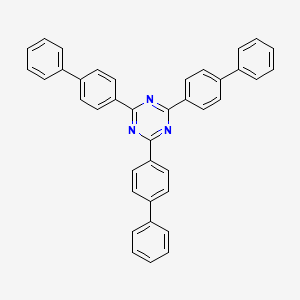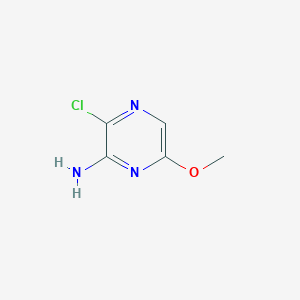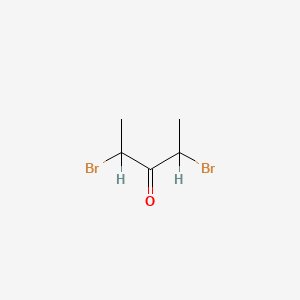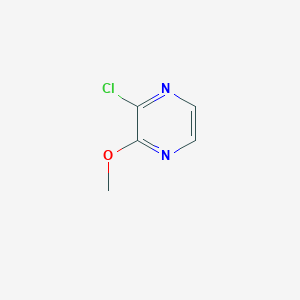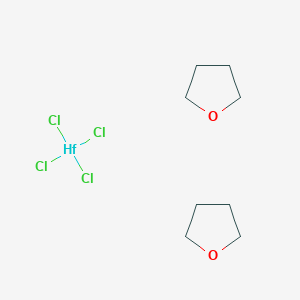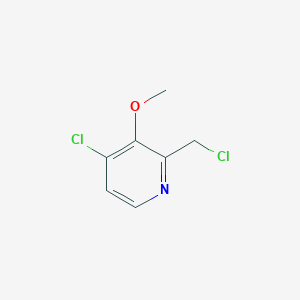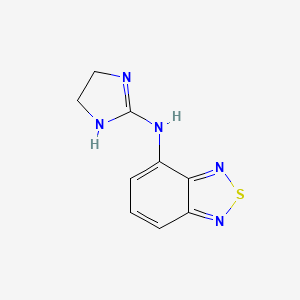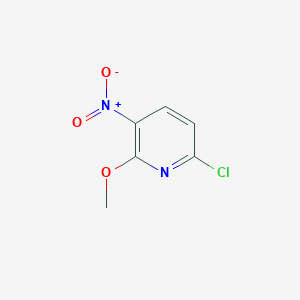
6-Chloro-2-methoxy-3-nitropyridine
Übersicht
Beschreibung
6-Chloro-2-methoxy-3-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 . It is a solid substance and is used as a reagent in the Suzuki and Negishi coupling reactions .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-methoxy-3-nitropyridine is planar . The three Cartesian displacements of the 17 atoms provide 45 internal modes . All 45 fundamental vibrations are active in both IR and Raman .Chemical Reactions Analysis
6-Chloro-2-methoxy-3-nitropyridine is a reagent in the Suzuki and Negishi coupling reactions . It is also used as a fine chemical intermediate .Physical And Chemical Properties Analysis
6-Chloro-2-methoxy-3-nitropyridine has a density of 1.4±0.1 g/cm3 . It has a boiling point of 284.8±35.0 °C at 760 mmHg . The flash point is 126.0±25.9 °C .Wissenschaftliche Forschungsanwendungen
Organic Chemistry - Synthesis of Nitropyridines
- 6-Chloro-2-methoxy-3-nitropyridine is used in the synthesis of nitropyridines . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained (77% yield) .
- The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
- From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
Organic Chemistry - Suzuki and Negishi Couplings
- 6-Chloro-2-methoxy-3-nitropyridine is used as a reactant in the Suzuki and Negishi couplings reactions .
- These reactions are used to create carbon-carbon bonds between two different organic compounds .
Synthesis of 6-methoxy-3-nitropyridine-2-carbonitrile
- 6-Chloro-2-methoxy-3-nitropyridine is used in the synthesis of 6-methoxy-3-nitropyridine-2-carbonitrile .
- This compound can be used as a building block in the synthesis of various organic compounds .
Fine Chemical Intermediate
- 6-Chloro-2-methoxy-3-nitropyridine is also used as a fine chemical intermediate .
- Fine chemical intermediates are substances that are used in the production of fine chemicals, which are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants to exacting specifications .
Synthesis of 6-methoxy-3-nitropyridine-2-carbonitrile
- 6-Chloro-2-methoxy-3-nitropyridine is used in the synthesis of 6-methoxy-3-nitropyridine-2-carbonitrile .
- This compound can be used as a building block in the synthesis of various organic compounds .
Fine Chemical Intermediate
- 6-Chloro-2-methoxy-3-nitropyridine is also used as a fine chemical intermediate .
- Fine chemical intermediates are substances that are used in the production of fine chemicals, which are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants to exacting specifications .
Safety And Hazards
Eigenschaften
IUPAC Name |
6-chloro-2-methoxy-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-6-4(9(10)11)2-3-5(7)8-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVBXVJFGCFEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444995 | |
| Record name | 6-CHLORO-2-METHOXY-3-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methoxy-3-nitropyridine | |
CAS RN |
40851-91-0 | |
| Record name | 6-CHLORO-2-METHOXY-3-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

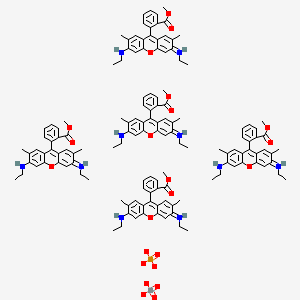
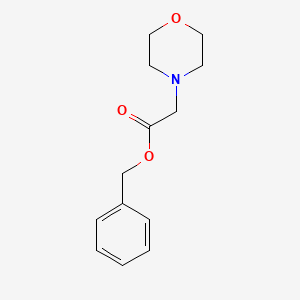
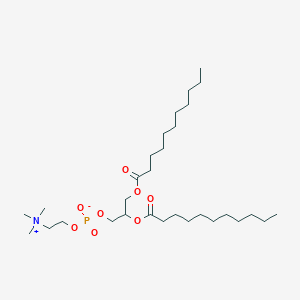
![7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1589319.png)
